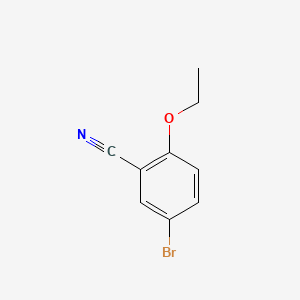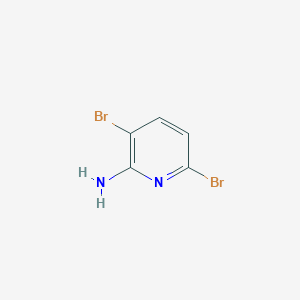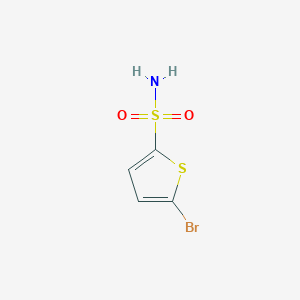
(1-Benzylpiperidin-4-yl)methanamine
概要
説明
(1-Benzylpiperidin-4-yl)methanamine, also known as 1-benzyl-4-piperidinamine, is a heterocyclic amine compound with a molecular weight of 201.30 g/mol. It is a colorless liquid with a faint odor and is soluble in organic solvents. It is used as a building block in organic synthesis, and as an intermediate in the synthesis of pharmaceuticals and other chemicals.
作用機序
The novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as “biased agonists” of serotonin 5-HT1A receptors . They were tested in signal transduction assays (ERK1/2 phosphorylation, cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment) which identified ERK1/2 phosphorylation-preferring aryloxyethyl derivatives .
Safety and Hazards
生化学分析
Biochemical Properties
(1-Benzylpiperidin-4-yl)methanamine plays a role in various biochemical reactions, particularly those involving neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase and serotonin receptors. The interaction with monoamine oxidase involves the inhibition of this enzyme, which leads to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition is crucial for its potential antidepressant and anxiolytic effects. Additionally, this compound acts as an agonist at serotonin receptors, particularly the 5-HT1A receptor, which further modulates neurotransmitter release and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. In neuronal cells, it enhances neurotransmitter release and modulates synaptic plasticity. This compound influences cell signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in neuronal function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamine neurotransmitters. This binding interaction increases the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, this compound activates serotonin receptors, particularly the 5-HT1A receptor, leading to downstream signaling events that modulate neurotransmitter release and neuronal activity. These molecular interactions contribute to its potential therapeutic effects in mood disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells, where it continues to modulate neurotransmitter levels and signaling pathways over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to produce antidepressant and anxiolytic effects without significant adverse effects. At high doses, this compound can cause toxicity, including neurotoxicity and hepatotoxicity. These toxic effects are likely due to excessive inhibition of monoamine oxidase and overstimulation of serotonin receptors, leading to imbalances in neurotransmitter levels and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamine neurotransmitters. It interacts with enzymes such as monoamine oxidase and cytochrome P450 enzymes, which are involved in its biotransformation and elimination. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within neuronal cells. This localization is crucial for its pharmacological effects, as it needs to reach specific brain regions to modulate neurotransmitter systems .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal cells, where it accumulates in synaptic vesicles and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The accumulation in synaptic vesicles allows this compound to modulate neurotransmitter release, while its presence in mitochondria may influence cellular energy metabolism and oxidative stress responses .
特性
IUPAC Name |
(1-benzylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKUWNSGVICSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363891 | |
| Record name | (1-benzylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88915-26-8 | |
| Record name | (1-benzylpiperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Benzyl-4-piperidyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



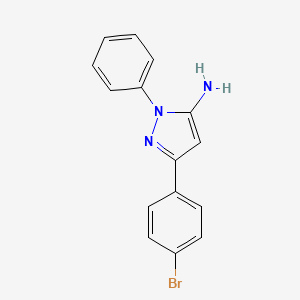
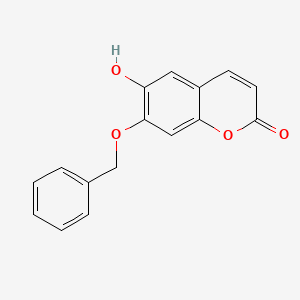
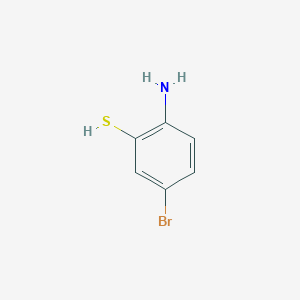
methanone](/img/structure/B1270661.png)

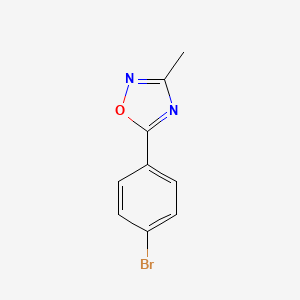

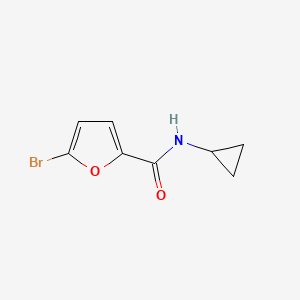
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

